molecular formula C8H4FNO2 B6284858 2-fluoro-4-formyl-3-hydroxybenzonitrile CAS No. 1427438-65-0

2-fluoro-4-formyl-3-hydroxybenzonitrile

Cat. No.: B6284858
CAS No.: 1427438-65-0
M. Wt: 165.12 g/mol
InChI Key: PJMLNEUECJKNKB-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-3-hydroxybenzonitrile is an organic compound characterized by the presence of a fluorine atom, a formyl group, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from 2-fluorobenzonitrile: The compound can be synthesized by first introducing a hydroxyl group at the 4-position through a nucleophilic aromatic substitution reaction, followed by formylation at the 3-position using Vilsmeier-Haack reagent.

  • Starting from 3-hydroxybenzonitrile:

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a metal catalyst.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and metal catalysts.

  • Substitution: Strong nucleophiles, such as alkyl or aryl halides, and high temperatures.

Major Products Formed:

  • Oxidation: 2-Fluoro-4-formyl-3-carboxybenzonitrile.

  • Reduction: 2-Fluoro-4-formyl-3-aminobenzene.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-formyl-3-hydroxybenzonitrile finds applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation.

  • Industry: The compound is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism by which 2-fluoro-4-formyl-3-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzonitrile: Lacks the formyl group.

  • 3-Fluoro-4-hydroxybenzonitrile: Formyl group at a different position.

  • 4-Fluoro-3-hydroxybenzonitrile: Different positions of fluorine and hydroxyl groups.

Uniqueness: 2-Fluoro-4-formyl-3-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which influences its reactivity and potential applications. The presence of both fluorine and formyl groups on the benzene ring makes it particularly versatile in organic synthesis.

Properties

CAS No.

1427438-65-0

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

2-fluoro-4-formyl-3-hydroxybenzonitrile

InChI

InChI=1S/C8H4FNO2/c9-7-5(3-10)1-2-6(4-11)8(7)12/h1-2,4,12H

InChI Key

PJMLNEUECJKNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)C#N

Purity

0

Origin of Product

United States

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